N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a propanoyl group, linked to a glycylglycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Propanoylation: The chlorinated indole is reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.
Coupling with Glycylglycine: The final step involves coupling the propanoyl derivative with glycylglycine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine: Similar structure but lacks the additional glycyl moiety.
N-[3-(6-chloro-1H-indol-1-yl)acetyl]glycylglycine: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific substitution pattern and the presence of both indole and glycylglycine moieties, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H16ClN3O4 |
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Molecular Weight |
337.76 g/mol |
IUPAC Name |
2-[[2-[3-(6-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
MZHCDVQCMMZTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
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